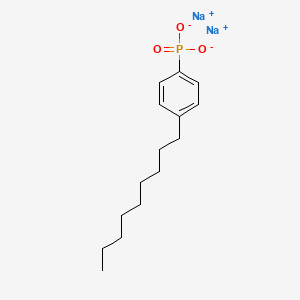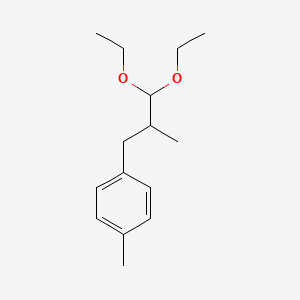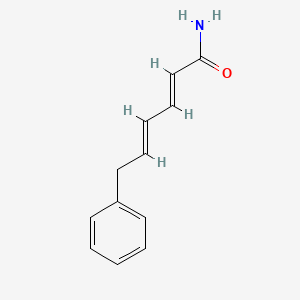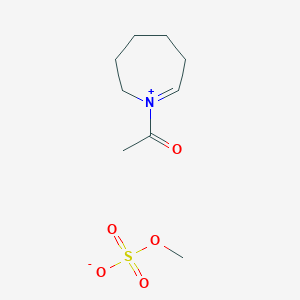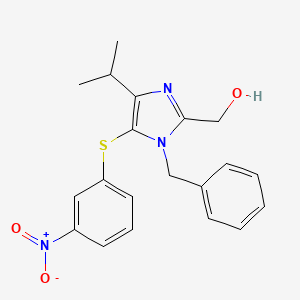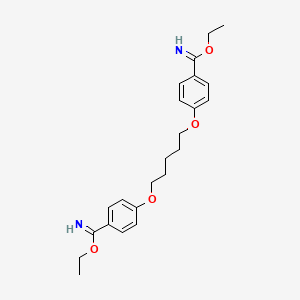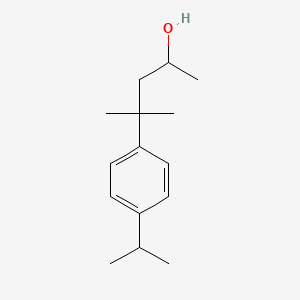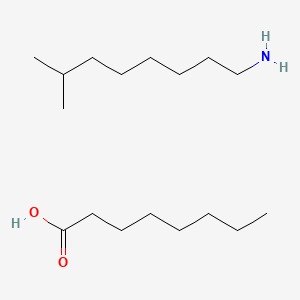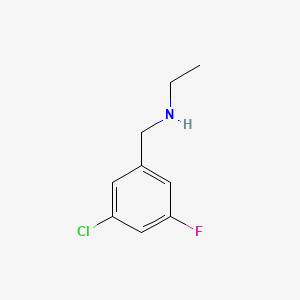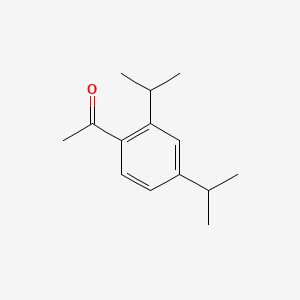
1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one is an organic compound with the molecular formula C14H20O. It is known for its unique structure, which includes two isopropyl groups attached to a phenyl ring, making it a compound of interest in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 2,4-diisopropylbenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols .
科学研究应用
1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. Its effects are mediated through interactions with enzymes and receptors, influencing biochemical pathways .
相似化合物的比较
Acetophenone: Similar in structure but lacks the isopropyl groups.
4-Isopropylacetophenone: Contains a single isopropyl group on the phenyl ring.
2,4-Diisopropylphenol: Similar substitution pattern but with a hydroxyl group instead of a ketone
Uniqueness: 1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one is unique due to its dual isopropyl substitution, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
属性
CAS 编号 |
77344-61-7 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC 名称 |
1-[2,4-di(propan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H20O/c1-9(2)12-6-7-13(11(5)15)14(8-12)10(3)4/h6-10H,1-5H3 |
InChI 键 |
XOPUXCIYHBVIAW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




